Fura-4F AM

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

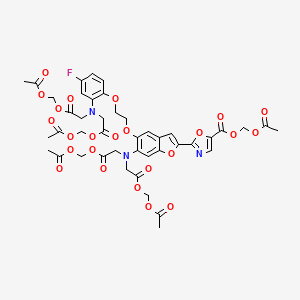

2D Structure

Properties

Molecular Formula |

C43H44FN3O24 |

|---|---|

Molecular Weight |

1005.8 g/mol |

IUPAC Name |

acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |

InChI |

InChI=1S/C43H44FN3O24/c1-24(48)60-19-65-38(53)15-46(16-39(54)66-20-61-25(2)49)31-12-30(44)6-7-33(31)58-8-9-59-35-10-29-11-36(42-45-14-37(71-42)43(57)69-23-64-28(5)52)70-34(29)13-32(35)47(17-40(55)67-21-62-26(3)50)18-41(56)68-22-63-27(4)51/h6-7,10-14H,8-9,15-23H2,1-5H3 |

InChI Key |

SHDAJOGVYMVJFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=CC(=C1)F)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Fura-4F AM: An In-depth Technical Guide to Fluorescent Calcium Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fura-4F AM, a ratiometric fluorescent indicator used for the precise measurement of intracellular calcium concentrations. This compound is a valuable tool for studying cellular signaling pathways, screening potential drug candidates, and investigating the role of calcium in various physiological and pathological processes.

Core Properties of Fura-4F

Fura-4F is an analog of the widely used Fura-2 calcium indicator, engineered to exhibit a lower affinity for Ca²⁺. This characteristic makes it particularly well-suited for measuring higher calcium concentrations that would saturate Fura-2. The acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive form of the dye within the cytosol.

Upon binding to Ca²⁺, Fura-4F undergoes a shift in its excitation spectrum, allowing for ratiometric measurement of calcium concentration. This ratiometric approach minimizes issues such as uneven dye loading, differences in cell thickness, and photobleaching, leading to more accurate and reproducible results.[1]

Quantitative Data

The following table summarizes the key quantitative properties of the hydrolyzed, Ca²⁺-sensitive form of Fura-4F.

| Property | Value | Notes |

| Dissociation Constant (Kd) for Ca²⁺ | ~770 nM | Measured at 22°C in 100 mM KCl, 10 mM MOPS, pH 7.2.[2] This lower affinity compared to Fura-2 (~145 nM) allows for the measurement of higher Ca²⁺ concentrations. |

| Excitation Wavelength (Ca²⁺-bound) | ~336-340 nm | The peak excitation wavelength when saturated with calcium.[1][3] |

| Excitation Wavelength (Ca²⁺-free) | ~363-380 nm | The peak excitation wavelength in the absence of calcium.[3] |

| Emission Wavelength | ~511-512 nm | The emission wavelength is largely independent of calcium concentration. |

| Molar Absorptivity (at ~363 nm, Ca²⁺-free) | Similar to Fura-2 (~29,000 cm⁻¹M⁻¹) | Specific data for Fura-4F is not readily available, but its spectral properties are nearly identical to Fura-2. |

| Quantum Yield | Similar to Fura-2 | The quantum yield for Fura-2 is approximately 0.23 in the absence of Ca²⁺ and 0.49 in the presence of saturating Ca²⁺. Fura-4F is expected to have a similar high quantum yield. |

Mechanism of Action and Experimental Workflow

The utility of this compound in measuring intracellular calcium relies on a multi-step process that begins with loading the dye into the cell and culminates in the detection of fluorescence changes upon calcium binding.

A typical experimental workflow for using this compound involves several key stages, from cell preparation to data analysis.

References

Fura-4F AM: A Comprehensive Technical Guide for Calcium Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Fura-4F AM, a fluorescent indicator widely used for the quantitative measurement of intracellular calcium concentrations. It is designed to be a core technical resource for professionals in research and drug development, offering detailed data, experimental protocols, and visual representations of key concepts and workflows.

Introduction to this compound

This compound is a cell-permeant derivative of the ratiometric calcium indicator Fura-4F. The acetoxymethyl (AM) ester modification allows the molecule to passively diffuse across the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, calcium-sensitive form, Fura-4F, within the cytoplasm.[1][2][3][4][5] This method of loading provides a non-invasive way to introduce the indicator into living cells.

Fura-4F is a structural analog of the more widely known Fura-2, but with a key difference: the attachment of an electron-withdrawing fluorine atom to the BAPTA chelator moiety. This modification results in a lower binding affinity for calcium ions, making Fura-4F particularly well-suited for measuring higher intracellular calcium concentrations that might saturate Fura-2.

Like Fura-2, Fura-4F is a ratiometric indicator. This means that upon binding to calcium, its fluorescence excitation maximum shifts, while the emission wavelength remains relatively constant. By measuring the ratio of fluorescence intensity at two different excitation wavelengths (typically 340 nm and 380 nm), a quantitative measurement of the intracellular calcium concentration can be obtained that is largely independent of dye concentration, cell thickness, and photobleaching.

Core Properties and Quantitative Data

The following tables summarize the key quantitative data for this compound and its active form, Fura-4F, providing a clear comparison with the parent compound, Fura-2.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₃H₄₄FN₃O₂₄ |

| Molecular Weight | 1005.81 g/mol |

| Form | Acetoxymethyl (AM) ester |

| Cell Permeability | Yes |

Table 2: Spectroscopic and Calcium Binding Properties of Fura-4F (the active form)

| Property | Value | Reference |

| Excitation Maximum (Ca²⁺-bound) | ~336 nm | |

| Excitation Maximum (Ca²⁺-free) | ~363-370 nm | |

| Emission Maximum | ~511-512 nm | |

| Dissociation Constant (Kd) for Ca²⁺ | ~770 nM | |

| Quantum Yield | Not explicitly stated for Fura-4F, but Fura-2 is 0.49 |

Table 3: Comparison of Fura-4F and Fura-2

| Property | Fura-4F | Fura-2 |

| Kd for Ca²⁺ | ~770 nM | ~145 nM |

| Optimal [Ca²⁺] Range | Higher concentrations | Lower, near-resting levels |

| Excitation Shift | Yes (Ratiometric) | Yes (Ratiometric) |

| Emission Wavelength | ~511-512 nm | ~510 nm |

| Cell Loading | AM ester form | AM ester form |

Mechanism of Action and Measurement Principle

The underlying principle of this compound in calcium measurement involves a series of steps from loading to detection. The process is initiated by the passive diffusion of the lipophilic this compound across the plasma membrane into the cell's cytoplasm.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

Fura-4F AM: A Technical Guide to its Core Principles and Application in Intracellular Calcium Measurement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura-4F AM is a ratiometric, fluorescent indicator dye used for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]ᵢ). As an acetoxymethyl (AM) ester derivative of Fura-4F, it is cell-permeant, allowing for non-invasive loading into live cells.[1][2] This guide provides an in-depth overview of the core principles of this compound, its mechanism of action, and detailed protocols for its application in cellular biology and drug discovery. Fura-4F is particularly distinguished by its lower binding affinity for Ca²⁺ compared to its predecessor, Fura-2, making it better suited for detecting high calcium concentrations.[3][4][5]

Core Principle and Mechanism of Action

The utility of this compound as a calcium indicator hinges on a two-stage process: cellular loading and intracellular calcium binding.

-

Cellular Loading: The Fura-4F molecule is chemically modified with acetoxymethyl (AM) ester groups. These lipophilic groups render the molecule capable of passively diffusing across the cell membrane into the cytoplasm.

-

Intracellular Activation: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This enzymatic cleavage reveals the carboxyl groups of the Fura-4F molecule, converting it to its active, membrane-impermeant form. This active form is trapped within the cell, allowing for stable and long-term measurements.

-

Ratiometric Calcium Detection: The active Fura-4F molecule is a chelator that binds to free intracellular calcium ions. Upon binding Ca²⁺, Fura-4F undergoes a conformational change that alters its fluorescent properties. Specifically, the excitation spectrum of Fura-4F shifts. When excited at approximately 340 nm, the fluorescence intensity increases upon Ca²⁺ binding. Conversely, when excited at around 380 nm (the isosbestic point), the fluorescence intensity is largely independent of the Ca²⁺ concentration. By measuring the ratio of fluorescence emission at a single wavelength (typically ~510 nm) while alternating the excitation wavelength between 340 nm and 380 nm, a precise and quantitative measurement of the intracellular calcium concentration can be determined. This ratiometric approach provides a robust measurement that is independent of dye concentration, cell thickness, and fluorescence photobleaching.

Quantitative Data

The following table summarizes the key quantitative parameters of Fura-4F.

| Parameter | Value | Reference |

| Dissociation Constant (Kd) for Ca²⁺ | ~0.77 µM | |

| Excitation Wavelength (Ca²⁺-bound) | ~336 nm | |

| Excitation Wavelength (Ca²⁺-free) | ~366 nm | |

| Emission Wavelength | ~511 nm | |

| Molecular Weight | 1005.81 g/mol |

Signaling Pathway and Mechanism of Action Diagrams

The following diagrams illustrate the key processes involved in using this compound.

Mechanism of this compound cellular uptake and activation.

A typical GPCR signaling pathway leading to intracellular calcium release.

Experimental Protocols

A generalized protocol for loading cells with this compound is provided below. Optimization of dye concentration, loading time, and temperature is recommended for specific cell types and experimental conditions.

Reagents and Solutions

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer-HEPES-glucose buffer)

-

Probenecid (optional, to prevent dye leakage)

Stock Solution Preparation

-

Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. This solution should be stored at -20°C, protected from light and moisture.

-

(Optional) To aid in the dispersion of the AM ester in aqueous solutions, a 20% (w/v) stock solution of Pluronic® F-127 in DMSO can be prepared.

Cell Loading Protocol

-

Culture cells to the desired confluency on a suitable imaging plate or coverslip.

-

Prepare a fresh loading solution by diluting the this compound stock solution into the physiological buffer to a final concentration of 1-5 µM.

-

If using Pluronic® F-127, mix the this compound DMSO stock with an equal volume of the 20% Pluronic® F-127 stock before diluting in the buffer. The final concentration of Pluronic® F-127 should be around 0.02%.

-

(Optional) Add probenecid (1-2.5 mM) to the loading solution to inhibit organic anion transporters, which can extrude the active dye from the cells.

-

Remove the cell culture medium and wash the cells once with the physiological buffer.

-

Add the loading solution to the cells and incubate for 15-60 minutes at room temperature or 37°C. Incubation at room temperature may reduce dye compartmentalization into organelles.

-

After incubation, wash the cells twice with the physiological buffer to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes in the physiological buffer to allow for complete de-esterification of the this compound within the cells.

-

The cells are now ready for fluorescence imaging.

Experimental Workflow Diagram

A typical workflow for a calcium imaging experiment using this compound.

Conclusion

This compound is a powerful tool for the quantitative measurement of intracellular calcium dynamics. Its cell-permeant nature and ratiometric properties provide a reliable and non-invasive method for investigating calcium signaling in a wide range of biological systems. By understanding the core principles of its mechanism and following optimized experimental protocols, researchers can effectively utilize this compound to gain valuable insights into cellular physiology and pharmacology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fura-2-acetoxymethyl ester - Wikipedia [en.wikipedia.org]

- 3. Invitrogen Fura-4F, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 4. Fura-4F, AM, cell permeant - Special Packaging 10 x 50 μg | Contact Us | Invitrogen™ [thermofisher.com]

- 5. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - TR [thermofisher.com]

Fura-4F AM: An In-depth Technical Guide for Detecting High Calcium Concentrations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fura-4F AM, a fluorescent indicator designed for the ratiometric measurement of high intracellular calcium concentrations. Its lower affinity for Ca2+ compared to its predecessor, Fura-2, makes it an invaluable tool for studying cellular signaling events characterized by large and rapid calcium transients.

Core Principles and Advantages

This compound is a cell-permeant analog of the Fura-4F calcium indicator. The acetoxymethyl (AM) ester group facilitates its passive diffusion across the cell membrane. Once inside the cell, cytosolic esterases cleave the AM group, trapping the active Fura-4F indicator in the cytoplasm.

Upon binding to Ca2+, Fura-4F exhibits a shift in its fluorescence excitation spectrum. Specifically, the peak excitation wavelength shifts from approximately 366 nm in a calcium-free environment to around 336 nm when saturated with calcium, while the emission maximum remains relatively constant at about 511 nm.[1] This ratiometric nature allows for the accurate determination of intracellular calcium concentrations, as the ratio of fluorescence intensities at two different excitation wavelengths (typically 340 nm and 380 nm) is largely independent of variables such as dye concentration, photobleaching, and cell thickness.

The primary advantage of Fura-4F over the more traditional Fura-2 lies in its lower binding affinity for Ca2+, reflected in its higher dissociation constant (Kd). This characteristic makes Fura-4F particularly well-suited for measuring elevated calcium levels that would saturate the fluorescent signal of high-affinity indicators like Fura-2.

Quantitative Data: Fura-4F vs. Fura-2

The selection of an appropriate calcium indicator is critical for the accurate measurement of intracellular Ca2+ dynamics. The following table summarizes the key quantitative parameters of Fura-4F and Fura-2 to aid in this selection process.

| Property | Fura-4F | Fura-2 |

| Dissociation Constant (Kd) for Ca2+ | ~770 nM[2] | ~145 nM - 224 nM |

| Excitation Wavelength (λex) | Ca2+-free: ~366 nmCa2+-bound: ~336 nm[1] | Ca2+-free: ~363-380 nmCa2+-bound: ~335-340 nm[3] |

| Emission Wavelength (λem) | ~511 nm[1] | ~505-512 nm |

| Quantum Yield (Φ) | Similar to Fura-2 | Ca2+-free: 0.23Ca2+-bound: 0.49 |

| Molar Extinction Coefficient (ε) | Similar to Fura-2 | Ca2+-bound (at 335 nm): ~35,000 M-1cm-1Ca2+-free (at 363 nm): ~27,000 M-1cm-1 |

Note: The quantum yield and molar extinction coefficient for Fura-4F are reported to be virtually identical to those of Fura-2.

Experimental Protocols

The following is a detailed protocol for loading cultured cells with this compound for the measurement of intracellular calcium. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation

-

This compound Stock Solution (1-5 mM):

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-5 mM.

-

Vortex briefly to ensure complete dissolution.

-

This stock solution can be stored, desiccated, at -20°C and protected from light.

-

-

Pluronic F-127 Stock Solution (20% w/v):

-

Dissolve Pluronic F-127 in DMSO to a final concentration of 20% (w/v). This solution aids in the dispersion of the nonpolar this compound in the aqueous loading buffer.

-

-

Loading Buffer:

-

Prepare a physiological buffer appropriate for your cells (e.g., Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES-glucose buffer). The buffer should be at a physiological pH (typically 7.2-7.4).

-

Cell Loading Procedure

-

Prepare the Loading Solution:

-

Warm the this compound stock solution and the Pluronic F-127 stock solution to room temperature.

-

In a microcentrifuge tube, mix equal volumes of the this compound stock solution and the 20% Pluronic F-127 stock solution.

-

Vortex the mixture briefly.

-

Dilute this mixture into the pre-warmed loading buffer to achieve a final this compound concentration typically in the range of 1-5 µM. The final concentration of Pluronic F-127 will be approximately 0.02%.

-

Vortex the final loading solution thoroughly to ensure a uniform suspension.

-

-

Cell Incubation:

-

For adherent cells, remove the culture medium and wash the cells once with the loading buffer.

-

For suspension cells, pellet the cells by centrifugation and resuspend them in the loading buffer.

-

Add the this compound loading solution to the cells.

-

Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. Incubation at 37°C may promote faster loading but can also lead to compartmentalization of the dye in organelles. Room temperature incubation is often preferred to maintain cytosolic localization.

-

-

Washing and De-esterification:

-

After the incubation period, remove the loading solution.

-

Wash the cells two to three times with fresh, pre-warmed loading buffer to remove any extracellular this compound.

-

Incubate the cells for an additional 30 minutes in fresh loading buffer to allow for the complete hydrolysis of the AM ester by intracellular esterases.

-

-

Fluorescence Measurement:

-

The cells are now ready for fluorescence measurements.

-

Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at approximately 510 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is then used to calculate the intracellular calcium concentration using the Grynkiewicz equation.

-

Mandatory Visualizations

Experimental Workflow for Intracellular Calcium Measurement

Caption: Experimental workflow for intracellular calcium measurement using this compound.

Signaling Pathway: Phospholipase C and IP3-Mediated Calcium Release

References

Fura-4F AM: An In-depth Technical Guide for Cellular Biology Research

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Fura-4F AM is a ratiometric, fluorescent indicator dye used for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). As an acetoxymethyl (AM) ester, it is cell-permeant, allowing for non-invasive loading into live cells. Once inside, cellular esterases cleave the AM group, trapping the active Fura-4F molecule in the cytosol. This guide provides a comprehensive overview of this compound, its applications in key cellular signaling pathways, detailed experimental protocols, and a comparative analysis with other calcium indicators.

Core Properties and Advantages of this compound

Fura-4F is a derivative of the widely used Fura-2 indicator. The key distinction lies in the fluorine substitution on the BAPTA chelator portion of the molecule. This modification results in a lower binding affinity for Ca²⁺, making Fura-4F particularly well-suited for measuring higher calcium concentrations that would saturate Fura-2.

Key Features:

-

Ratiometric Measurement: Fura-4F exhibits a shift in its fluorescence excitation wavelength upon binding to Ca²⁺. By measuring the ratio of fluorescence intensity at two different excitation wavelengths (typically 340 nm and 380 nm) while monitoring emission at a single wavelength (~510 nm), a precise and quantitative measurement of [Ca²⁺]i can be obtained. This ratiometric property corrects for variations in dye loading, cell thickness, and photobleaching.

-

Lower Calcium Affinity: With a dissociation constant (Kd) for Ca²⁺ of approximately 770 nM, Fura-4F is ideal for studying cellular events that trigger large and sustained increases in intracellular calcium.[1][2][3] This is in contrast to Fura-2, which has a higher affinity (Kd ≈ 145 nM) and is better suited for measuring resting or near-resting calcium levels.[1]

-

UV Excitation: Fura-4F is excited by ultraviolet light, which can be a consideration for experiments involving light-sensitive cells.

Quantitative Data Summary

The selection of a calcium indicator is critical for the successful outcome of an experiment. The following table provides a comparative summary of the key quantitative properties of this compound and other commonly used calcium indicators.

| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation Wavelengths (nm) | Emission Wavelength (nm) | Key Characteristics |

| Fura-4F | ~770 nM | 336/366 nm | ~511 nm | Ratiometric, lower affinity, ideal for high Ca²⁺ concentrations. |

| Fura-2 | ~145 nM | 335/363 nm (Ca²⁺-bound/free) | ~510 nm | Ratiometric, high affinity, suitable for resting Ca²⁺ levels. |

| Fluo-4 | ~345 nM | ~494 nm | ~516 nm | Single wavelength, high fluorescence increase upon Ca²⁺ binding. |

| Rhod-2 | ~570 nM | ~557 nm | ~581 nm | Single wavelength, red-shifted spectra, often localizes to mitochondria. |

Applications in Cellular Biology Research

This compound is a versatile tool for investigating a wide range of cellular processes that are regulated by calcium signaling. Two prominent areas of application are the study of G-protein coupled receptor (GPCR) activation and store-operated calcium entry (SOCE).

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular communication. Many GPCRs, particularly those coupled to the Gq alpha subunit, initiate signaling cascades that lead to an increase in intracellular calcium. The activation of these receptors by their specific ligands triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytoplasm. This compound is an excellent tool for monitoring this calcium release, providing insights into GPCR activation kinetics and downstream signaling.

Caption: GPCR signaling cascade leading to intracellular calcium release.

Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry is a major mechanism for calcium influx in non-excitable cells. It is activated in response to the depletion of calcium stores in the endoplasmic reticulum. The key molecular players in this pathway are the stromal interaction molecules (STIMs), which act as calcium sensors in the ER, and the Orai channels in the plasma membrane. When ER calcium levels decrease, STIM proteins oligomerize and translocate to ER-plasma membrane junctions, where they interact with and activate Orai channels, leading to the influx of extracellular calcium. This compound can be used to monitor both the initial release of calcium from the ER and the subsequent, sustained influx through SOCE.

Caption: The store-operated calcium entry (SOCE) pathway.

Experimental Protocols

The following are detailed methodologies for key experiments using this compound.

This compound Loading Protocol for Adherent Cells

This protocol provides a general guideline for loading adherent cells with this compound. Optimization may be required for specific cell types.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Adherent cells cultured on coverslips or in imaging plates

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

-

-

Prepare Loading Buffer:

-

On the day of the experiment, warm the this compound and Pluronic F-127 stock solutions to room temperature.

-

In a microcentrifuge tube, mix equal volumes of the this compound stock solution and the Pluronic F-127 stock solution.

-

Dilute this mixture into pre-warmed physiological buffer to a final this compound concentration of 1-5 µM. The final concentration of Pluronic F-127 should be approximately 0.02%. Vortex thoroughly to ensure complete dispersion of the dye.

-

-

Cell Loading:

-

Remove the culture medium from the cells and wash once with pre-warmed physiological buffer.

-

Add the this compound loading buffer to the cells.

-

Incubate at 37°C for 30-60 minutes. The optimal loading time and temperature should be determined empirically.

-

After incubation, wash the cells twice with pre-warmed physiological buffer to remove extracellular dye.

-

-

De-esterification:

-

Add fresh, pre-warmed physiological buffer to the cells and incubate for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

-

-

Imaging:

-

The cells are now ready for calcium imaging experiments.

-

Caption: General experimental workflow for this compound imaging.

Calcium Imaging and Data Acquisition

Instrumentation:

-

A fluorescence microscope equipped with a UV light source, appropriate filter sets for Fura-4F (excitation at ~340 nm and ~380 nm, emission at ~510 nm), and a sensitive camera (e.g., sCMOS or EMCCD).

-

Image acquisition and analysis software.

Procedure:

-

Mount the coverslip or imaging plate with the Fura-4F-loaded cells onto the microscope stage.

-

Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.

-

Introduce the stimulus (e.g., GPCR agonist, SOCE activator) and continue to record the fluorescence changes over time.

-

At the end of the experiment, perform a calibration to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios. This is typically done by first adding a calcium chelator like EGTA to obtain the calcium-free signal, followed by the addition of a calcium ionophore like ionomycin in the presence of excess calcium to obtain the calcium-saturated signal.

Data Analysis and Calculation of [Ca²⁺]i

The intracellular calcium concentration can be calculated using the Grynkiewicz equation:

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380)

Where:

-

Kd: The dissociation constant of Fura-4F for Ca²⁺ (~770 nM).

-

R: The measured 340/380 nm fluorescence ratio.

-

Rmin: The 340/380 nm ratio in the absence of calcium.

-

Rmax: The 340/380 nm ratio at saturating calcium concentrations.

-

Fmax380 / Fmin380: The ratio of fluorescence intensities at 380 nm excitation in the absence and presence of saturating calcium, respectively.

Conclusion

This compound is a powerful and reliable tool for the quantitative measurement of intracellular calcium dynamics, particularly in studies involving significant increases in [Ca²⁺]i. Its ratiometric properties and lower calcium affinity make it an ideal choice for investigating a wide range of cellular phenomena, from GPCR signaling to store-operated calcium entry. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively utilize this compound to gain valuable insights into the complex world of calcium signaling in cellular biology and drug discovery.

References

- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Invitrogen Fura-4F, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to Fura-4F AM: Excitation, Emission, and Application in Intracellular Calcium Measurement

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent calcium indicator Fura-4F AM, including its spectral properties, detailed experimental protocols for its use in measuring intracellular calcium concentrations, and visualization of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a cell-permeant, ratiometric fluorescent indicator used for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). As an acetoxymethyl (AM) ester derivative, it can readily cross the cell membrane. Once inside the cell, cytosolic esterases cleave the AM ester groups, trapping the active, calcium-sensitive form, Fura-4F, in the cytoplasm[1].

Similar to its parent compound, Fura-2, Fura-4F exhibits a shift in its excitation spectrum upon binding to Ca²⁺, while its emission maximum remains relatively constant. This ratiometric property is a key advantage, as it allows for accurate determination of [Ca²⁺]i that is largely independent of variations in dye concentration, cell thickness, and photobleaching[2][3].

A distinguishing feature of Fura-4F is its lower binding affinity for Ca²⁺ compared to Fura-2. This characteristic makes Fura-4F particularly well-suited for measuring higher intracellular calcium concentrations, a scenario where high-affinity indicators like Fura-2 would be saturated[4].

Spectral and Physicochemical Properties of Fura-4F

The quantitative data for Fura-4F are summarized in the table below. These properties are crucial for designing and executing experiments, as well as for data analysis.

| Property | Value | Reference |

| Excitation Maximum (Ca²⁺-free) | ~366 nm | [5] |

| Excitation Maximum (Ca²⁺-bound) | ~336 nm | |

| Emission Maximum | ~511 nm | |

| Dissociation Constant (Kd) for Ca²⁺ | ~0.77 µM (770 nM) | |

| Molecular Weight (AM ester) | 1005.81 g/mol |

Signaling Pathway: GPCR-Mediated Intracellular Calcium Release

This compound is an invaluable tool for dissecting signaling pathways that involve changes in intracellular calcium. A classic example is the G-protein coupled receptor (GPCR) pathway that leads to the release of calcium from the endoplasmic reticulum (ER). The diagram below illustrates this signaling cascade.

Caption: GPCR signaling cascade leading to intracellular Ca²⁺ release.

Experimental Protocols

The following protocols provide a detailed methodology for using this compound to measure intracellular calcium.

-

This compound Stock Solution (1-5 mM):

-

Dissolve 50 µg of this compound in 10-50 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light and moisture. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

-

-

Pluronic F-127 Stock Solution (20% w/v in DMSO):

-

Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble AM ester in aqueous media, facilitating cell loading.

-

Prepare a 20% (w/v) solution of Pluronic F-127 in anhydrous DMSO. This solution can be stored at room temperature.

-

-

Loading Buffer:

-

Use a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline (HBS) with a pH of 7.2-7.4.

-

The buffer should contain Ca²⁺ and Mg²⁺ at physiological concentrations (e.g., 1-2 mM CaCl₂ and 1 mM MgCl₂), unless the experimental design requires otherwise.

-

-

Cell Preparation:

-

For adherent cells, plate them on coverslips or in imaging-compatible microplates to an appropriate confluency (typically 70-90%).

-

For suspension cells, harvest and wash them with the loading buffer.

-

-

Preparation of Loading Solution:

-

The final concentration of this compound for cell loading is typically in the range of 1-5 µM. This should be optimized for the specific cell type and experimental conditions.

-

To prepare the loading solution, first mix equal volumes of the this compound stock solution and the 20% Pluronic F-127 stock solution.

-

Dilute this mixture into the pre-warmed (37°C) loading buffer to achieve the desired final this compound concentration. For example, to make 1 mL of 2 µM loading solution from a 2 mM stock, mix 1 µL of the this compound stock with 1 µL of 20% Pluronic F-127, and then add this to 1 mL of loading buffer.

-

-

Loading Procedure:

-

Remove the culture medium from the cells and wash them once with the loading buffer.

-

Add the this compound loading solution to the cells.

-

Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal loading time may vary between cell types.

-

-

After the loading incubation, wash the cells twice with fresh, pre-warmed loading buffer to remove any extracellular this compound.

-

Incubate the cells for an additional 30 minutes at 37°C in fresh loading buffer. This step allows for the complete de-esterification of the this compound within the cells by cytosolic esterases, converting it to the active, calcium-sensitive Fura-4F.

-

Microscopy Setup:

-

Use a fluorescence microscope equipped with a light source capable of rapidly alternating between 340 nm and 380 nm excitation wavelengths, and a detector (e.g., a CCD or sCMOS camera) to capture the emission at ~510 nm.

-

Appropriate filter sets for Fura-2 are also suitable for Fura-4F.

-

-

Image Acquisition:

-

Acquire pairs of images, one with 340 nm excitation and one with 380 nm excitation, in rapid succession. The emission is collected at 510 nm for both excitation wavelengths.

-

Establish a baseline fluorescence ratio before applying any stimulus.

-

After applying the stimulus (e.g., a GPCR agonist), continue to acquire image pairs to record the change in the fluorescence ratio over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity from the 340 nm excitation to the fluorescence intensity from the 380 nm excitation (F₃₄₀/F₃₈₀) for each time point in the regions of interest (ROIs) corresponding to the cells.

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

For quantitative measurements of [Ca²⁺]i, a calibration can be performed using the Grynkiewicz equation, which requires determining the minimum (Rmin) and maximum (Rmax) fluorescence ratios, the fluorescence intensity at 380 nm in the absence of calcium (Sf2), and in the presence of saturating calcium (Sb2), and the Kd of the indicator.

-

Experimental Workflow

The following diagram outlines the general workflow for an intracellular calcium imaging experiment using this compound.

Caption: Workflow for this compound based calcium imaging.

Conclusion

This compound is a powerful tool for the ratiometric measurement of intracellular calcium, particularly in studies where high calcium concentrations are expected. Its spectral properties, similar to the widely used Fura-2, allow for its integration into existing experimental setups. By following the detailed protocols outlined in this guide, researchers can obtain reliable and quantitative data on intracellular calcium dynamics, providing valuable insights into a wide range of cellular signaling processes.

References

- 1. Calcium Imaging in mDA neurons [protocols.io]

- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. assets.fishersci.com [assets.fishersci.com]

Methodological & Application

Application Notes and Protocols for Fura-4F AM Loading in Primary Neurons

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for loading primary neurons with Fura-4F AM, a ratiometric fluorescent indicator used for measuring intracellular calcium concentrations. This guide is intended for researchers in neuroscience, drug discovery, and related fields.

Introduction

This compound is a high-affinity, ratiometric calcium indicator that is spectrally similar to Fura-2 AM but offers a slightly lower affinity for Ca2+ (Kd ≈ 0.77 µM).[1][2] This characteristic makes it particularly well-suited for measuring higher calcium concentrations that might saturate Fura-2. Like other AM esters, this compound is cell-permeant and becomes fluorescently active and trapped within the cell following hydrolysis by intracellular esterases.[3] This ratiometric dye allows for the precise measurement of intracellular calcium by taking the ratio of fluorescence emission at a single wavelength while exciting at two different wavelengths (typically 340 nm and 380 nm).[1][4] This method minimizes issues such as uneven dye loading, photobleaching, and changes in cell volume.

Key Experimental Parameters

Successful loading of primary neurons with this compound is dependent on several critical parameters, which are summarized in the table below. These values are derived from protocols for similar calcium indicators like Fura-2 AM and Fluo-4 AM, which are widely used for neuronal applications. Optimization may be required for specific primary neuron types and experimental conditions.

| Parameter | Recommended Range | Key Considerations |

| This compound Concentration | 1 - 10 µM | Higher concentrations can lead to cytotoxicity or calcium buffering. Start with a lower concentration and optimize. |

| Loading Temperature | Room Temperature (RT) to 37°C | 37°C generally facilitates faster loading, but RT can reduce compartmentalization and improve cell viability. |

| Loading Time | 30 - 60 minutes | Longer incubation times can improve signal but may also increase cytotoxicity and compartmentalization. |

| Solvent for Stock Solution | Anhydrous Dimethyl Sulfoxide (DMSO) | Use high-quality, anhydrous DMSO to prevent dye degradation. |

| Dispersing Agent | Pluronic F-127 (0.02% - 0.1%) | Aids in the dispersion of the water-insoluble AM ester in the aqueous loading buffer. |

| De-esterification Time | 15 - 30 minutes | Allows intracellular esterases to cleave the AM group, trapping the active dye inside the cells. |

| Loading Buffer | Hanks' Balanced Salt Solution (HBSS) or Artificial Cerebrospinal Fluid (aCSF) | Should be free of phenol red to minimize background fluorescence. |

Spectral Properties of Fura-4F

| Property | Value |

| Excitation Wavelengths | 336 nm (Ca2+-bound) / 366 nm (Ca2+-free) |

| Emission Wavelength | 511 nm |

| Dissociation Constant (Kd) | ~0.77 µM |

Table data sourced from

Experimental Protocol

This protocol outlines the steps for loading primary neurons cultured on coverslips with this compound.

Reagent Preparation

-

This compound Stock Solution (1 mM):

-

Prepare in a dark, dry environment.

-

Add 50 µL of anhydrous DMSO to a 50 µg vial of this compound.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light and moisture. The solution is stable for several months under these conditions.

-

-

Loading Buffer (with Pluronic F-127):

-

Prepare fresh for each experiment.

-

Use a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a suitable artificial cerebrospinal fluid (aCSF) without phenol red.

-

Add Pluronic F-127 to a final concentration of 0.02-0.1% to the buffer.

-

Vortex to mix.

-

-

Final Loading Solution (e.g., 5 µM this compound):

-

Warm the Loading Buffer to the desired loading temperature (RT or 37°C).

-

Add the this compound stock solution to the pre-warmed Loading Buffer to achieve the final desired concentration (e.g., for a 5 µM solution, add 5 µL of 1 mM stock to 1 mL of buffer).

-

Vortex the solution vigorously for at least one minute to ensure the dye is well-dispersed.

-

Neuron Loading Procedure

-

Cell Culture Preparation:

-

Ensure primary neurons are healthy and well-adhered to the coverslips in their culture medium.

-

-

Loading:

-

Aspirate the culture medium from the coverslips.

-

Immediately add the freshly prepared final Loading Solution to the neurons.

-

Incubate the cells for 30-60 minutes at the chosen temperature (RT or 37°C) in a dark environment (e.g., an incubator).

-

-

Wash and De-esterification:

-

After the incubation period, gently aspirate the Loading Solution.

-

Wash the neurons twice with pre-warmed physiological buffer (without the dye) to remove any extracellular this compound.

-

Add fresh, pre-warmed buffer to the neurons and incubate for an additional 15-30 minutes at the loading temperature. This allows for complete de-esterification of the this compound within the cells.

-

-

Imaging:

-

The loaded neurons are now ready for calcium imaging.

-

Mount the coverslip onto an imaging chamber on an inverted microscope equipped for ratiometric fluorescence imaging.

-

Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.

-

The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

Mandatory Visualizations

Signaling Pathway

References

Application Notes and Protocols for Fura-4F AM Loading in Live Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura-4F AM is a ratiometric calcium indicator that is an analog of the widely used Fura-2 AM. Like Fura-2, it is a cell-permeant acetoxymethyl (AM) ester that can be passively loaded into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active indicator, Fura-4F, in the cytoplasm. A key feature of Fura-4F is its lower binding affinity for calcium ions (Ca²⁺) compared to Fura-2, making it particularly well-suited for measuring high transient Ca²⁺ concentrations that might saturate Fura-2. This document provides detailed application notes and protocols for the successful loading of this compound into live cells for intracellular calcium measurements.

Principle of Ratiometric Calcium Measurement with Fura-4F

Fura-4F is a dual-excitation ratiometric indicator. When excited at approximately 340 nm, its fluorescence emission increases upon binding to Ca²⁺. Conversely, when excited at around 380 nm, its fluorescence emission decreases as it binds to Ca²⁺. The ratio of the fluorescence intensities at these two excitation wavelengths (typically measured around 510 nm) is directly proportional to the intracellular Ca²⁺ concentration. This ratiometric measurement provides a significant advantage as it is largely independent of several experimental variables, including dye concentration, cell path length, and illumination intensity, leading to more accurate and reliable quantification of intracellular Ca²⁺ levels.[1][2][3][4]

Data Presentation: Loading Parameters for AM Ester Calcium Indicators

The optimal loading concentration and incubation time for this compound can vary depending on the cell type and experimental conditions. It is always recommended to determine these parameters empirically for each new cell line or primary cell type. The following table summarizes typical loading conditions for this compound and other related calcium indicators.

| Indicator | Cell Type | Loading Concentration (µM) | Incubation Time (minutes) | Incubation Temperature (°C) | Reference |

| This compound | General | 0.1 - 5 | 15 - 60 | 4 - 37 | [5] |

| Fura-2 AM | General | 1 - 5 | 15 - 60 | 20 - 37 | |

| Fura-2 AM | T Lymphocytes | 3 | 30 | 37 | |

| Fura-2 AM | mDA neurons | 5 | 40 | Room Temperature | |

| Fura-2 AM | HEK293 | 2 | 60 | Room Temperature | |

| Fura-2 AM | Cortical Neurons | 1 | 30 | 37 | |

| Fluo-4 AM | General | 1 - 5 | 10 - 60 | 20 - 37 | |

| Fluo-4 AM | T Lymphocytes | 3 | 30 | 37 | |

| Fluo-4 AM | mDA neurons | 5 | 40 | Room Temperature |

Experimental Protocols

Materials and Reagents

-

This compound (Acetoxymethyl ester)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic® F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (e.g., Krebs-Ringer-HEPES)

-

Probenecid (optional)

-

Live cells (adherent or in suspension)

-

Fluorescence microscope or plate reader capable of dual-wavelength excitation (340 nm and 380 nm) and emission detection (~510 nm)

Stock Solution Preparation

-

This compound Stock Solution (1-5 mM): Prepare a stock solution of this compound in anhydrous DMSO. For example, to make a 1 mM stock solution, dissolve 50 µg of this compound (MW ~1000 g/mol ) in 50 µL of anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Pluronic® F-127 Stock Solution (20% w/v): Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO. This solution can be stored at room temperature.

-

Probenecid Stock Solution (100-250 mM): Prepare a stock solution of probenecid in a suitable buffer or 1 N NaOH. Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.

Cell Loading Protocol

This protocol is a general guideline and should be optimized for your specific cell type and experimental setup.

-

Cell Preparation:

-

Adherent Cells: Plate cells on coverslips or in imaging dishes and allow them to adhere overnight.

-

Suspension Cells: Harvest cells and resuspend them in a physiological buffer at the desired concentration.

-

-

Preparation of Loading Solution:

-

Dilute the this compound stock solution into the physiological buffer to the final desired concentration (typically 1-5 µM).

-

To aid in the dispersion of the AM ester in the aqueous buffer, it is recommended to first mix the this compound stock solution with an equal volume of 20% Pluronic® F-127 solution before diluting it into the buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.

-

If using probenecid, add it to the loading solution at a final concentration of 1-2.5 mM.

-

-

Cell Incubation:

-

For adherent cells, remove the culture medium and add the this compound loading solution.

-

For suspension cells, add the loading solution to the cell suspension.

-

Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light. The optimal time and temperature should be determined empirically. Incubation at 37°C may lead to dye compartmentalization in some cell types.

-

-

Washing and De-esterification:

-

After incubation, wash the cells 2-3 times with fresh, indicator-free physiological buffer to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes in the indicator-free buffer to allow for complete de-esterification of the this compound within the cells.

-

-

Imaging:

-

Mount the coverslip with adherent cells onto an imaging chamber or place the imaging dish on the microscope stage.

-

Acquire fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at approximately 510 nm.

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation to determine the relative changes in intracellular Ca²⁺ concentration.

-

Troubleshooting

-

Low Signal:

-

Increase the loading concentration of this compound.

-

Increase the incubation time.

-

Ensure that the esterase activity in the cells is sufficient.

-

-

High Background:

-

Ensure thorough washing to remove extracellular dye.

-

Decrease the loading concentration of this compound.

-

Consider using probenecid to prevent dye leakage.

-

-

Dye Compartmentalization:

-

Lower the incubation temperature (e.g., from 37°C to room temperature).

-

Reduce the incubation time.

-

-

Phototoxicity:

-

Use the lowest possible excitation light intensity.

-

Reduce the exposure time.

-

Use a neutral density filter to attenuate the excitation light.

-

Conclusion

This compound is a valuable tool for measuring high-amplitude intracellular calcium transients in a variety of cell types. By following the protocols and considering the optimization steps outlined in these application notes, researchers can achieve reliable and accurate measurements of intracellular Ca²⁺ dynamics, contributing to a deeper understanding of cellular signaling pathways in both health and disease.

References

Application Notes and Protocols for Calcium Imaging in Brain Slices Using Fura-4F AM

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) imaging is a cornerstone technique in neuroscience for monitoring neuronal activity and intracellular signaling cascades. Fura-4F AM is a ratiometric fluorescent indicator for measuring intracellular Ca²⁺ concentrations. Like its predecessor, Fura-2, Fura-4F exhibits a shift in its excitation spectrum upon binding to Ca²⁺, allowing for the determination of absolute Ca²⁺ concentrations by taking the ratio of fluorescence intensities at two excitation wavelengths (typically 340 nm and 380 nm). This ratiometric measurement minimizes issues like uneven dye loading, photobleaching, and changes in cell volume, which can affect single-wavelength indicators.[1][2][3] Fura-4F has a lower affinity for Ca²⁺ compared to Fura-2, making it particularly well-suited for studying larger Ca²⁺ transients without saturating the indicator.

These application notes provide a comprehensive protocol for using this compound to perform calcium imaging in acute brain slices, a widely used ex vivo preparation for studying neuronal circuits.

Data Presentation

Comparison of Common Calcium Indicators

The choice of a calcium indicator is critical and depends on the specific experimental question, particularly the expected range of Ca²⁺ concentrations. Below is a comparison of Fura-4F with other commonly used calcium indicators.

| Indicator | Type | Excitation (Ca²⁺-bound/Ca²⁺-free) (nm) | Emission (nm) | Kd (nM) | Key Characteristics |

| Fura-4F | Ratiometric (Excitation Shift) | ~336 / ~366 | ~511 | ~770 | Lower affinity than Fura-2, suitable for larger Ca²⁺ transients.[4] Spectral properties are nearly identical to Fura-2.[4] |

| Fura-2 | Ratiometric (Excitation Shift) | ~340 / ~380 | ~505 | ~140 | High affinity, ideal for measuring resting Ca²⁺ levels and small fluctuations. |

| Fluo-4 | Single Wavelength | ~494 | ~516 | ~345 | Large fluorescence intensity increase upon Ca²⁺ binding. Good for detecting the timing of Ca²⁺ spikes. |

| Fura-FF | Ratiometric (Excitation Shift) | ~339 / ~365 | ~507 / ~514 | ~5500 | Very low affinity, suitable for compartments with high Ca²⁺ concentrations. |

Experimental Protocols

I. Preparation of Acute Brain Slices

This protocol is adapted from established methods for preparing viable acute brain slices from rodents.

Materials:

-

N-methyl-D-glucamine (NMDG) protective cutting solution

-

Artificial cerebrospinal fluid (aCSF)

-

Carbogen gas (95% O₂, 5% CO₂)

-

Vibrating microtome (vibratome)

-

Anesthetic

Procedure:

-

Prepare Solutions: Prepare NMDG cutting solution and aCSF and continuously bubble them with carbogen for at least 15 minutes prior to use. Chill the NMDG solution to 2-4°C.

-

Anesthesia and Perfusion: Deeply anesthetize the animal according to approved institutional protocols. Perform transcardial perfusion with ice-cold, carbogenated NMDG solution.

-

Brain Extraction and Slicing: Rapidly dissect the brain and immerse it in the ice-cold NMDG solution. Mount the desired brain region on the vibratome stage and cut slices of the desired thickness (typically 300-400 µm).

-

Recovery: Transfer the slices to a recovery chamber containing NMDG solution at 32-34°C for a brief recovery period (typically 10-15 minutes). Subsequently, transfer the slices to a holding chamber with carbogenated aCSF at room temperature for at least 1 hour before dye loading.

II. This compound Loading Protocol

This protocol is based on standard methods for loading acetoxymethyl (AM) ester dyes into brain tissue.

Materials:

-

This compound

-

High-quality, anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic F-127

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Prepare Stock Solution: Dissolve 50 µg of this compound in 50 µL of DMSO to make a 1 mM stock solution. To aid in solubilization, add Pluronic F-127 (as a 20% stock in DMSO) to a final concentration of 0.02%. Vortex or sonicate briefly to ensure the dye is fully dissolved.

-

Prepare Loading Solution: Prepare the final loading solution by diluting the this compound stock solution in carbogenated aCSF to a final concentration of 5-10 µM.

-

Incubation: Transfer the brain slices into a small incubation chamber containing the this compound loading solution. Incubate for 30-60 minutes at 32-37°C. The optimal time and temperature may need to be determined empirically. Ensure the solution is continuously and gently supplied with carbogen.

-

Washing: After incubation, transfer the slices back to the holding chamber with fresh, carbogenated aCSF at room temperature for at least 30 minutes to allow for de-esterification of the dye by intracellular esterases.

III. Calcium Imaging

Equipment:

-

Upright or inverted fluorescence microscope equipped for ratiometric imaging.

-

Light source capable of rapidly switching between 340 nm and 380 nm excitation wavelengths (e.g., xenon arc lamp with a filter wheel or LED light source).

-

Emission filter centered around 510 nm.

-

Sensitive camera (e.g., sCMOS or EMCCD).

-

Perfusion system to deliver aCSF and pharmacological agents to the slice.

Procedure:

-

Mounting: Place a brain slice in the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a constant flow rate.

-

Locate Cells: Using the 380 nm excitation, locate the loaded cells within the brain slice.

-

Image Acquisition: Acquire fluorescence images by alternating excitation between 340 nm and 380 nm. The ratio of the fluorescence emission at these two excitation wavelengths (F340/F380) is proportional to the intracellular Ca²⁺ concentration.

-

Data Analysis: Select regions of interest (ROIs) corresponding to individual cells. Calculate the F340/F380 ratio for each ROI over time. Changes in this ratio reflect changes in intracellular Ca²⁺ concentration. Data are often presented as the change in ratio over the baseline ratio (ΔR/R).

Visualizations

Experimental Workflow

Caption: Workflow for this compound calcium imaging in brain slices.

Glutamate Receptor Signaling Pathway

A common application of calcium imaging in brain slices is to study synaptic transmission and plasticity. The following diagram illustrates the signaling cascade initiated by the neurotransmitter glutamate, leading to an increase in intracellular calcium.

Caption: Glutamate-mediated calcium influx via NMDA receptors.

References

- 1. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]

Fura-4F AM De-esterification for Live Cell Calcium Imaging: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura-4F, AM is a high-affinity, ratiometric fluorescent indicator used for the quantitative measurement of intracellular calcium ([Ca²⁺]i) concentrations in live cells. As an acetoxymethyl (AM) ester derivative, Fura-4F, AM is cell-permeant and can be loaded non-invasively. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups in a process known as de-esterification. This hydrolysis reaction traps the indicator in its active, Ca²⁺-sensitive form, Fura-4F, within the cytoplasm. The successful de-esterification of Fura-4F, AM is a critical step for accurate and reliable measurements of [Ca²⁺]i dynamics in a wide range of cellular processes and drug discovery assays.

This document provides detailed application notes and protocols for the de-esterification of Fura-4F, AM in live cell imaging experiments, including troubleshooting guidance and an example of its application in studying signal transduction pathways.

Fura-4F AM: Properties and Quantitative Data

Fura-4F is a derivative of the widely used Fura-2 indicator, engineered to have a slightly lower affinity for Ca²⁺. This makes it particularly well-suited for measuring higher Ca²⁺ concentrations that might saturate Fura-2. The ratiometric nature of Fura-4F allows for accurate ion concentration measurements by taking the ratio of fluorescence intensities at two different excitation wavelengths, which minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.[1]

| Property | Value | Reference(s) |

| Dissociation Constant (Kd) for Ca²⁺ | ~770 nM | [2][3] |

| Excitation Wavelengths | 340 nm (Ca²⁺-bound) / 380 nm (Ca²⁺-free) | [4] |

| Emission Wavelength | ~510 nm | |

| Molecular Weight | ~1001 g/mol | |

| Storage Conditions | ≤–20°C, desiccated, protected from light |

Experimental Protocols

Reagent Preparation

1. Fura-4F, AM Stock Solution (1-5 mM):

-

Prepare a stock solution of Fura-4F, AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Dissolution may be slow; warm the vial to room temperature before opening and vortex thoroughly.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination. Store aliquots at ≤–20°C, protected from light.

2. Pluronic™ F-127 Stock Solution (20% w/v in DMSO):

-

Pluronic™ F-127 is a non-ionic detergent that aids in the dispersion of the nonpolar Fura-4F, AM in aqueous loading buffer.

-

Prepare a 20% (w/v) solution of Pluronic™ F-127 in anhydrous DMSO.

3. Loading Buffer:

-

Use a buffered physiological medium such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline. The buffer should be serum-free, as serum contains esterases that can prematurely cleave the AM ester.

-

For some cell types, the addition of an organic anion transport inhibitor, such as probenecid (1–2.5 mM), can reduce the leakage of the de-esterified indicator from the cells.

Fura-4F, AM Loading and De-esterification Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

-

Cell Preparation: Plate cells on coverslips or in imaging dishes to the desired confluency. Ensure cells are healthy and well-adhered.

-

Prepare Loading Solution:

-

Warm the Fura-4F, AM and Pluronic™ F-127 stock solutions to room temperature.

-

For a final Fura-4F, AM concentration of 1-5 µM, first mix an equal volume of the Fura-4F, AM stock solution with the 20% Pluronic™ F-127 stock solution.

-

Dilute this mixture into the serum-free loading buffer to achieve the final desired concentration. For example, to make 1 mL of 5 µM loading solution from a 1 mM Fura-4F, AM stock: mix 5 µL of 1 mM Fura-4F, AM with 5 µL of 20% Pluronic™ F-127, then add this to 1 mL of loading buffer. Vortex thoroughly.

-

-

Cell Loading:

-

Remove the culture medium from the cells and wash once with the loading buffer.

-

Add the Fura-4F, AM loading solution to the cells and incubate for 15-60 minutes at 20-37°C, protected from light. The optimal loading time and temperature must be determined empirically for each cell type. Lowering the incubation temperature can sometimes reduce compartmentalization of the dye into organelles.

-

-

Wash:

-

Remove the loading solution and wash the cells two to three times with fresh, indicator-free loading buffer to remove any extracellular dye.

-

-

De-esterification:

-

After washing, add fresh, indicator-free buffer to the cells.

-

Incubate the cells for an additional 30 minutes at the same temperature used for loading to allow for complete de-esterification of the intracellular Fura-4F, AM by cellular esterases. This step is crucial for ensuring a full Ca²⁺-sensitive fluorescence response.

-

-

Imaging: The cells are now ready for live cell imaging. Acquire fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.

Visualization of the De-esterification Process and a Signaling Pathway

Caption: Fura-4F, AM de-esterification workflow in a live cell.

Caption: IP₃-mediated calcium signaling pathway.

Application: Monitoring IP₃-Mediated Calcium Release

A common application for Fura-4F is the study of intracellular calcium signaling pathways, such as the one initiated by the activation of G-protein coupled receptors (GPCRs) and the subsequent production of inositol 1,4,5-trisphosphate (IP₃).

-

Stimulation: After loading and de-esterification of Fura-4F, AM, a baseline fluorescence ratio (340/380 nm excitation) is established.

-

Agonist Addition: An agonist that activates a specific GPCR is introduced to the cells.

-

Signal Transduction: The activated GPCR activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and IP₃.

-

Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), causing the release of stored Ca²⁺ into the cytoplasm.

-

Detection: The increase in cytosolic [Ca²⁺] is detected by Fura-4F, resulting in a significant increase in the 340/380 nm fluorescence ratio. This allows for the real-time monitoring of the kinetics and amplitude of the Ca²⁺ signal.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) | Reference(s) |

| Low Fluorescence Signal | Incomplete de-esterification. | Increase the de-esterification time (30-60 minutes). Ensure the loading buffer is at the optimal temperature. | |

| Poor dye loading. | Optimize Fura-4F, AM concentration (1-10 µM). Ensure adequate Pluronic F-127 concentration. Check cell health. | ||

| Photobleaching. | Reduce excitation light intensity or exposure time. Use an anti-fade reagent if imaging fixed cells (note: Fura-4F is for live cells). | ||

| High Background Fluorescence | Incomplete removal of extracellular dye. | Increase the number and volume of washes after loading. | |

| Autofluorescence from cells or medium. | Use phenol red-free medium. Acquire a background image from an unstained region and subtract it from the experimental images. | ||

| Inconsistent or Uneven Loading | Cell clumping or unhealthy cells. | Ensure a single-cell suspension and use healthy, sub-confluent cells. | |

| Premature hydrolysis of Fura-4F, AM. | Prepare fresh loading solution just before use. Store stock solutions properly to avoid moisture. | ||

| Dye Compartmentalization | Loading at too high a temperature or for too long. | Reduce the loading temperature (e.g., from 37°C to room temperature) and/or shorten the incubation time. This must be balanced with achieving adequate loading. | |

| Rapid Signal Loss (Dye Leakage) | Active transport of the de-esterified dye out of the cells. | Add an organic anion transport inhibitor like probenecid to the buffer during and after loading. |

References

- 1. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Invitrogen Fura-4F, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Calcium Transients in T Lymphocytes using Fura-4F AM

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium (Ca2+) signaling is a critical component of T lymphocyte activation, governing a wide array of cellular functions from gene expression and cytokine production to proliferation and motility.[1][2][3] The precise spatial and temporal dynamics of intracellular calcium transients are therefore of significant interest in immunology and drug development. Fura-4F AM is a ratiometric fluorescent indicator designed for the quantitative measurement of intracellular calcium concentrations, particularly suited for detecting the higher calcium levels that can occur during robust T cell activation.[4][5]

This document provides detailed application notes and protocols for the use of this compound to study calcium transients in T lymphocytes.

Quantitative Data

A clear understanding of the properties of this compound is essential for successful experimental design and data interpretation. The following tables summarize the key quantitative data for this compound and compare it to the more traditional Fura-2 AM.

Table 1: Spectral and Chemical Properties of Fura-4F

| Property | Fura-4F | This compound |

| Molecular Formula | C₂₉H₂₀FN₃O₁₂ | C₄₃H₄₄FN₃O₂₄ |

| Molecular Weight | 637.48 g/mol | 1005.81 g/mol |

| Excitation Maxima | 336 nm (Ca²⁺-bound), 363-369 nm (Ca²⁺-free) | N/A (Cell-impermeant until hydrolyzed) |

| Emission Maxima | ~511 nm | N/A |

| Dissociation Constant (Kd) for Ca²⁺ | ~0.77 µM | N/A |

| Form | Salt | Acetoxymethyl (AM) ester |

| Cell Permeability | No | Yes |

Table 2: Comparison of Fura-4F and Fura-2 for Calcium Imaging

| Feature | Fura-4F | Fura-2 |

| Excitation Wavelengths (Ca²⁺-bound / Ca²⁺-free) | ~336 nm / ~366 nm | ~340 nm / ~380 nm |

| Emission Wavelength | ~511 nm | ~510 nm |

| Dissociation Constant (Kd) for Ca²⁺ | ~0.77 µM | ~0.14 µM |

| Optimal [Ca²⁺] Detection Range | Higher concentrations | Lower, resting concentrations |

| Advantages | Better for studying robust Ca²⁺ signals without saturation. | High sensitivity for resting and low-level Ca²⁺ changes. |

| Considerations | May be less sensitive to subtle, initial Ca²⁺ flickers. | Can become saturated during strong, sustained Ca²⁺ responses. |

Table 3: Typical Intracellular Calcium Concentrations in T Lymphocytes

| State | Typical [Ca²⁺]i | Reference |

| Resting | 50-100 nM | |

| Activated (Peak) | > 1 µM |

T Lymphocyte Calcium Signaling Pathway

Upon T cell receptor (TCR) engagement with an antigen, a signaling cascade is initiated that leads to a rapid and sustained increase in intracellular calcium. This process involves the release of calcium from intracellular stores and the influx of extracellular calcium.

Caption: T cell receptor (TCR) signaling cascade leading to intracellular calcium mobilization.

Experimental Workflow

The following diagram outlines the general workflow for studying calcium transients in T lymphocytes using this compound.

Caption: Experimental workflow for this compound-based calcium imaging in T lymphocytes.

Experimental Protocols

Materials

-

This compound (Acetoxymethyl ester)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

T lymphocyte cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

T cell stimulants (e.g., anti-CD3 and anti-CD28 antibodies)

-

Glass-bottom imaging dishes or coverslips

-

Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths ~340 nm and ~380 nm, emission filter ~510 nm)

Protocol 1: this compound Loading of T Lymphocytes

-

Prepare this compound Stock Solution:

-

Dissolve this compound in high-quality, anhydrous DMSO to a final concentration of 1-5 mM.

-

Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

-

-

Prepare Loading Buffer:

-

For a final this compound concentration of 1-5 µM, dilute the stock solution into a physiological buffer such as HBSS.

-

To aid in dye dispersal, this compound can be mixed with an equal volume of 20% Pluronic F-127 before dilution in the final loading buffer.

-

-

Cell Preparation:

-

Harvest T lymphocytes and resuspend them in T cell culture medium at a concentration of 1 x 10⁶ cells/mL.

-

For adherent imaging, coat glass-bottom dishes with anti-CD3 and anti-CD28 antibodies (e.g., 10 µg/mL each in PBS) overnight at 4°C. Wash the dishes with PBS before adding cells.

-

-

Dye Loading:

-

Centrifuge the T cells and resuspend the cell pellet in the prepared this compound loading buffer.

-

Incubate the cells at 37°C for 30-60 minutes in the dark. The optimal loading time and dye concentration may need to be determined empirically for different T cell types and experimental conditions.

-

-

Washing:

-

After incubation, centrifuge the cells and wash them twice with fresh, warm physiological buffer to remove extracellular this compound.

-

Resuspend the cells in the imaging buffer.

-

Protocol 2: Calcium Imaging of T Lymphocytes

-

Imaging Setup:

-

Plate the this compound-loaded T cells onto the prepared imaging dishes. Allow the cells to settle for at least 15 minutes at 37°C.

-

Mount the dish on the fluorescence microscope stage, ensuring the cells are maintained at 37°C.

-

-

Baseline Measurement:

-

Identify a field of view with healthy, well-loaded cells.

-

Acquire a baseline recording of fluorescence by alternating excitation between ~340 nm and ~380 nm and collecting the emission at ~510 nm. Record for 1-2 minutes to ensure a stable baseline.

-

-

T Cell Stimulation:

-

To induce calcium transients, add the desired T cell stimulant (e.g., a soluble cocktail of anti-CD3 and anti-CD28 antibodies, or a chemical agonist like ionomycin).

-

-

Data Acquisition:

-

Immediately after adding the stimulant, begin recording the fluorescence changes over time, continuing to alternate between the two excitation wavelengths.

-

The duration of the recording will depend on the expected kinetics of the calcium response, typically ranging from 5 to 20 minutes.

-

Protocol 3: Data Analysis

-

Background Subtraction:

-

For each time point, subtract the background fluorescence from a region of the image without cells for both the 340 nm and 380 nm excitation channels.

-

-

Ratio Calculation:

-

Calculate the ratio of the fluorescence intensities (F340/F380) for each cell or region of interest at each time point.

-

-

Conversion to [Ca²⁺]i (Optional but Recommended):

-

The F340/F380 ratio can be converted to intracellular calcium concentration ([Ca²⁺]i) using the Grynkiewicz equation: [Ca²⁺]i = Kd * (R - Rmin) / (Rmax - R) * (F380max / F380min)

-

Where:

-

Kd is the dissociation constant of Fura-4F for Ca²⁺ (~0.77 µM).

-

R is the measured F340/F380 ratio.

-

Rmin is the ratio in the absence of calcium (determined using a calcium chelator like EGTA).

-

Rmax is the ratio at calcium saturation (determined using a calcium ionophore like ionomycin in the presence of saturating extracellular calcium).

-

F380max / F380min is the ratio of fluorescence intensities at 380 nm excitation in calcium-free and calcium-saturating conditions, respectively.

-

-

-

Data Presentation:

-

Plot the F340/F380 ratio or the calculated [Ca²⁺]i as a function of time to visualize the calcium transients.

-

Quantitative parameters such as peak amplitude, duration, and area under the curve can be extracted for statistical analysis.

-

Troubleshooting and Considerations

-

Uneven Dye Loading: Ensure proper mixing of this compound and Pluronic F-127 in the loading buffer. Optimize loading time and concentration. Ratiometric imaging helps to correct for moderate variations in dye loading.

-

Dye Compartmentalization: In some cases, AM esters can be sequestered into organelles. Visually inspect the cells to ensure cytosolic localization of the dye. Lowering the loading temperature may help reduce compartmentalization.

-

Phototoxicity and Photobleaching: Minimize exposure of the cells to the excitation light. Use the lowest possible excitation intensity and a sensitive camera.

-

Calcium Buffering: High concentrations of Fura-4F can buffer intracellular calcium, potentially altering the natural calcium dynamics. Use the lowest dye concentration that provides an adequate signal-to-noise ratio.

By following these detailed protocols and considering the properties of this compound, researchers can obtain robust and quantitative measurements of calcium transients in T lymphocytes, providing valuable insights into the signaling mechanisms that control T cell function.

References

- 1. Calcium signalling in T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defining the Roles of Ca2+ Signals during T Cell Activation - Signaling Mechanisms Regulating T Cell Diversity and Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]